トリプタントリン

概要

説明

科学的研究の応用

Chemistry: Used as a precursor for synthesizing complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its role in inhibiting leukotriene biosynthesis, making it a potential anti-inflammatory agent.

Medicine: Explored for its anticancer properties, particularly in sensitizing resistant cancer cell lines to cytotoxic agents. It also shows promise as an antibacterial, antifungal, and antiviral agent.

Industry: Utilized in the development of new pharmaceuticals and as a natural dye in textile industries.

作用機序

トリプタントリンは、さまざまな分子標的と経路を通じて効果を発揮します。

ロイコトリエン阻害: トリプタントリンは、ロイコトリエン産生に重要な酵素である5-リポキシゲナーゼの活性を阻害することにより、ロイコトリエン生合成を阻害します。

抗がん作用: トリプタントリンは、細胞から薬剤を排出するタンパク質であるP-糖タンパク質を阻害することにより、がん細胞を細胞毒性剤に感作し、化学療法の有効性を高めます。

抗菌作用: トリプタントリンは、微生物の細胞膜を破壊し、必須酵素を阻害することにより、細胞死をもたらします。

生化学分析

Biochemical Properties

Tryptanthrin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, tryptanthrin inhibits the activities of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), nitric oxide synthase (NOS), and prostaglandin E2 (PGE2) expression . These interactions are crucial for its anti-inflammatory and anticancer effects. Tryptanthrin also binds with different metal ions to form complexes that exhibit higher anticancer activities compared to tryptanthrin alone .

Cellular Effects

Tryptanthrin exerts various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of murine myeloid leukemia cells by causing cell cycle arrest and inducing differentiation . In lipopolysaccharide-stimulated BV2 microglial cells, tryptanthrin significantly inhibits the expression of inducible nitric oxide synthase (iNOS) and COX-2, reducing the levels of their products, nitric oxide (NO) and PGE2 . Additionally, tryptanthrin downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) .

Molecular Mechanism

The molecular mechanism of tryptanthrin involves several pathways. Tryptanthrin inhibits the nuclear factor-kappa B (NF-κB) pathway by preventing the phosphorylation and degradation of the inhibitor of kappa B-alpha (IκB-α) protein, thereby inhibiting the DNA binding activity of NF-κB . It also suppresses the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and inhibits the Toll-like receptor 4 (TLR4) and myeloid differentiation primary response 88 (MyD88) protein expression . These interactions contribute to its anti-inflammatory and anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tryptanthrin have been observed to change over time. Tryptanthrin exhibits stability and maintains its biological activity over extended periods. In in vitro studies, tryptanthrin has shown consistent inhibition of inflammatory mediators and cytokines over time . In in vivo studies, tryptanthrin has demonstrated long-term anti-inflammatory and anticancer effects .

Dosage Effects in Animal Models

The effects of tryptanthrin vary with different dosages in animal models. In murine models of rheumatoid arthritis, tryptanthrin significantly attenuated the development of collagen-induced arthritis and collagen-antibody-induced arthritis . Higher doses of tryptanthrin were more effective in reducing inflammation and joint damage. At very high doses, tryptanthrin may exhibit toxic or adverse effects .

Metabolic Pathways

Tryptanthrin is involved in several metabolic pathways. It regulates purine metabolism, arachidonic acid metabolism, and tryptophan metabolism . Tryptanthrin’s interaction with these pathways contributes to its anti-inflammatory and anticancer properties. It also affects metabolic flux and metabolite levels, further influencing cellular functions .

Transport and Distribution

Tryptanthrin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for its biological activity and therapeutic effects .

Subcellular Localization

Tryptanthrin’s subcellular localization plays a crucial role in its activity and function. It is known to inhibit the nuclear translocation of NF-κB p65 and promote the nuclear expression of nuclear factor erythroid 2-related factor 2 (Nrf2) . These interactions are vital for its anti-inflammatory and antioxidant effects. Tryptanthrin’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Tryptanthrin can be synthesized through several methods. One common synthetic route involves the cyclization of isatoic anhydride with isatin in the presence of a base. This reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or methanol . Another method involves the oxidative cyclization of indole derivatives with appropriate oxidizing agents like potassium permanganate or manganese dioxide .

Industrial Production Methods: Industrial production of tryptanthrin often employs large-scale extraction from natural sources, followed by purification processes such as crystallization and chromatography. The extraction process typically involves solvents like ethanol or methanol to isolate the compound from plant materials .

化学反応の分析

反応の種類: トリプタントリンは、次のようなさまざまな化学反応を起こします。

酸化: トリプタントリンは、過マンガン酸カリウムなどの酸化剤を用いて酸化し、キナゾリン誘導体を生成することができます。

還元: トリプタントリンの還元は、水素化ホウ素ナトリウムなどの還元剤を用いて、ジヒドロ誘導体を生成することができます。

置換: 求核置換反応は、インドール窒素で起こり、さまざまな置換トリプタントリン誘導体を生成することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、二酸化マンガン。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換: ハロアルカン、アシルクロリド。

主要な生成物:

酸化: キナゾリン誘導体。

還元: ジヒドロトリプタントリン。

置換: N-置換トリプタントリン誘導体。

4. 科学研究の応用

化学: 複雑な有機分子の合成のための前駆体として、および配位化学におけるリガンドとして使用されます。

生物学: ロイコトリエン生合成の阻害における役割が研究されており、潜在的な抗炎症剤として注目されています。

医学: 特に、耐性がん細胞株を細胞毒性剤に感作する抗がん作用が研究されています。抗菌剤、抗真菌剤、抗ウイルス剤としても有望視されています。

産業: 新薬の開発、および繊維産業における天然染料として利用されています。

類似化合物との比較

トリプタントリンは、幅広い生物学的活性と、その特性を高めるために容易に修飾できることから、インドールアルカロイドの中でもユニークな存在です。類似の化合物には、次のものがあります。

インディルビン: 抗がん作用と抗炎症作用を持つ別のインドールアルカロイド。

イサチン: トリプタントリンの合成における前駆体であり、抗菌作用と抗がん作用が知られています。

キナゾリン: 抗がん作用と抗炎症作用など、さまざまな薬理作用を持つ構造類似体。

トリプタントリンは、その強力なロイコトリエン阻害作用と、耐性がん細胞株を感作する能力により、研究および治療的応用において価値のある化合物となっています。

特性

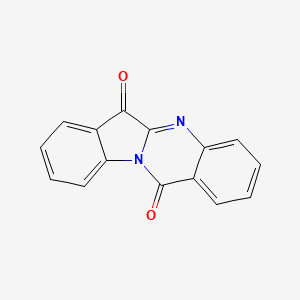

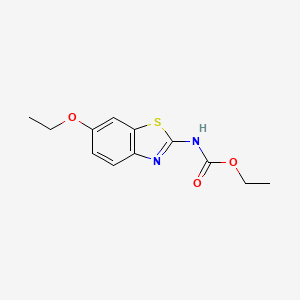

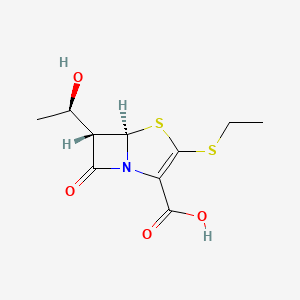

IUPAC Name |

indolo[2,1-b]quinazoline-6,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N2O2/c18-13-10-6-2-4-8-12(10)17-14(13)16-11-7-3-1-5-9(11)15(17)19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQVWGVXDIPORV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4C(=O)C3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157431 | |

| Record name | Tryptanthrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13220-57-0 | |

| Record name | Tryptanthrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13220-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptanthrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013220570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptanthrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tryptanthrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRYPTANTHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6E3F2U66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2S)-5,7-dichloro-5'-methoxy-6-methyl-3,3'-dioxo-4-[[(1R,4R,5R,6S)-4,5,6-trihydroxy-2-methoxycarbonyl-1-cyclohex-2-enyl]oxy]spiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B1681527.png)

![3-(Diphenylmethoxy)-8-isopropyl-8-azoniabicyclo[3.2.1]octane methanesulphonate](/img/structure/B1681529.png)

![4-Chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1681540.png)

![2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1681541.png)